Iron(III) chloride hexahydrate

Descripción general

Descripción

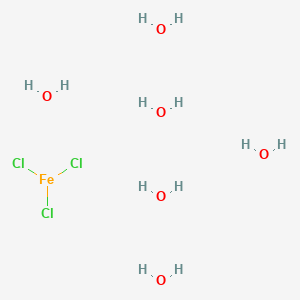

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a hydrated inorganic salt characterized by its brown-yellow crystalline appearance, high solubility in water, and hygroscopic nature . Its molecular formula is FeCl₃·6H₂O, with a molecular weight of 270.29 g/mol and a melting point of 37°C . The compound is highly acidic in aqueous solutions, capable of hydrolyzing to form iron oxychloride and hydrochloric acid upon heating . Industrially, it serves as a Lewis acid catalyst, a precursor for magnetic nanoparticles, and a coagulant in water treatment . It is also toxic and corrosive, requiring careful handling and disposal .

Métodos De Preparación

Hydrochloric Acid Method with Chlorination

The hydrochloric acid method remains the most widely adopted industrial process due to its cost efficiency and scalability. The procedure begins by reacting iron filings or scrap with concentrated hydrochloric acid (31–36% w/w) under controlled heating to produce ferrous chloride (FeCl₂):

2 + \text{H}2 \uparrow

Subsequent chlorination introduces chlorine gas (Cl₂) to oxidize FeCl₂ to ferric chloride (FeCl₃):

2 + \text{Cl}2 \rightarrow 2\text{FeCl}_3

Key steps include:

-

Filtration : Removing unreacted iron and insoluble impurities via centrifugation or vacuum filtration .

-

Oxidation : Ensuring stoichiometric Cl₂ addition until the solution emits excess chlorine gas, confirmed by odor or potentiometric titration .

-

Evaporation : Concentrating the solution under reduced pressure to minimize FeCl₃ hydrolysis, which necessitates periodic HCl supplementation to maintain acidity .

-

Crystallization : Cooling the concentrated solution to 5–20°C to precipitate FeCl₃·6H₂O crystals. The batching coefficient (Θ) , adjusted for ambient temperature, governs crystal yield and size. For instance, Θ = 0.9 at 20°C versus Θ = 1.2 at 5°C optimizes crystal formation .

Advantages : High throughput (3,800 kg per batch) , compatibility with low-grade iron feedstocks.

Challenges : Handling corrosive Cl₂ gas and managing HCl losses during evaporation.

Patent Method Using Sodium Nitrite and Oxygen

A 2016 patent (CN106745321A) introduced a novel approach combining sodium nitrite (NaNO₂) and oxygen (O₂) as co-oxidizers, enhancing purity and reducing reliance on chlorine . The process involves:

-

Ferrous Chloride Preparation : Dissolving high-purity ferrous chloride tetrahydrate (FeCl₂·4H₂O) in technical-grade HCl (31.16% w/w) to achieve a molar ratio of Fe²⁺/HCl = 0.9–1.01:0.98–1.04 .

-

Oxidation : Introducing NaNO₂ and O₂ at 50–80°C under 0.2–0.5 MPa pressure, yielding FeCl₃ via:

2 + 4\text{HCl} + \text{O}2 \rightarrow 4\text{FeCl}3 + 2\text{H}2\text{O}

-

Crystallization : Evaporating the solution to 40–50% solids, then cooling to 10–15°C to achieve a solid-liquid ratio of 0.8–1.2:0.98–1.1 .

-

Granulation : Crushing and extruding crystals into 2–5 mm particles for improved storage stability .

Advantages : Eliminates Cl₂ usage, reduces impurity incorporation, and simplifies production infrastructure .

Yield : 88–92% purity with minimal deliquescence .

Laboratory-Scale Synthesis

Direct Oxidation with Chlorine Gas

Small-scale synthesis often employs chlorine gas due to rapid reaction kinetics. Iron wire or powder is dissolved in excess HCl, followed by Cl₂ bubbling until the solution turns reddish-brown. Excess Cl₂ is removed by brief heating, and the solution is filtered and crystallized at 0°C .

Critical Consideration : Residual Fe²⁺ is tested via potassium hexacyanoferrate(III); a blue precipitate indicates incomplete oxidation .

Nitric Acid Oxidation Method

An alternative replaces Cl₂ with nitric acid (HNO₃), leveraging its oxidative capacity:

-

Reaction :

2 + 4\text{HNO}3 \rightarrow 3\text{FeCl}3 + \text{NO} \uparrow + 2\text{H}2\text{O}

-

Purification : Repeated co-evaporation with concentrated HCl removes nitrate ions, confirmed by negative diphenylamine tests .

Drawback : NO gas generation necessitates fume hood use, and trace nitrate residues may interfere with downstream applications .

Crystallization and Purification Techniques

Temperature-Controlled Crystallization

Crystal quality hinges on cooling rates and temperature gradients. Slow cooling (0.5°C/min) from 50°C to 5°C yields large, low-impurity hexagonal crystals, whereas rapid cooling produces fine, hygroscopic powders .

Solvent Recrystallization

Ethanol or acetone washes reduce surface HCl content, though excessive solvent use may dissolve FeCl₃·6H₂O (solubility: 920 g/L in ethanol) .

Factors Affecting Yield and Purity

Análisis De Reacciones Químicas

Iron(III) chloride hexahydrate undergoes various types of reactions, including oxidation, reduction, and substitution. Some common reactions include:

Oxidation: FeCl₃ + CuCl → FeCl₂ + CuCl₂

Reduction: FeCl₃ can be reduced to FeCl₂ in the presence of reducing agents.

Substitution: FeCl₃ reacts with water to form hydrochloric acid and ferric hydroxide.

Common reagents used in these reactions include hydrochloric acid, chlorine, and oxygen. Major products formed from these reactions include ferrous chloride, ferric hydroxide, and hydrochloric acid .

Aplicaciones Científicas De Investigación

Iron(III) chloride hexahydrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which ferric chloride hexahydrate exerts its effects involves the stabilization of the ferric ion by the hexahydrate portion of the molecule. This stabilization makes the ferric ion less reactive and more manageable in various applications. In water treatment, ferric chloride hexahydrate binds to suspended particles, forming larger aggregates that settle out of the solution, thereby clarifying the water .

Comparación Con Compuestos Similares

Hydrated Iron Chlorides: FeCl₃·6H₂O vs. FeCl₂·4H₂O

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and FeCl₃·6H₂O differ in oxidation state (Fe²⁺ vs. Fe³⁺), hydration, and applications:

- Oxidation Stability : FeCl₃·6H₂O is a strong oxidizer, whereas FeCl₂·4H₂O acts as a reducing agent .

- Synthesis of Magnetite Nanoparticles: Co-precipitation of FeCl₃·6H₂O and FeCl₂·4H₂O (molar ratio 2:1) yields magnetite (Fe₃O₄) nanoparticles with an average size of 10 nm .

- Thermal Behavior : FeCl₃·6H₂O dehydrates at 37°C, while FeCl₂·4H₂O remains stable until ~105°C .

Table 1: Key Properties of Hydrated Iron Chlorides

Transition Metal Chloride Hexahydrates

FeCl₃·6H₂O belongs to a broader class of hydrated transition metal chlorides, such as NiCl₂·6H₂O, CoCl₂·6H₂O, and AlCl₃·6H₂O. Key distinctions include:

- Lewis Acidity : FeCl₃·6H₂O and AlCl₃·6H₂O are strong Lewis acids, but AlCl₃·6H₂O is less hygroscopic .

- Magnetic Properties: FeCl₃·6H₂O-derived nanoparticles exhibit superparamagnetism, unlike NiCl₂·6H₂O or CoCl₂·6H₂O, which are used in electroplating .

- Thermal Stability : Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) decomposes at 110°C, higher than FeCl₃·6H₂O’s 37°C .

Table 2: Comparative Analysis of Transition Metal Chloride Hexahydrates

Anhydrous vs. Hydrated Forms

Anhydrous FeCl₃ (CAS 7705-08-0) and FeCl₃·6H₂O exhibit distinct behaviors:

- Solubility : Anhydrous FeCl₃ is less soluble in water (74 g/100 mL at 20°C) compared to FeCl₃·6H₂O (920 g/L) .

- Stability : Anhydrous FeCl₃ decomposes at 315°C to FeOCl and HCl gas, while FeCl₃·6H₂O loses water at 37°C .

- Applications: Anhydrous FeCl₃ is preferred in organic synthesis (e.g., Friedel-Crafts reactions), whereas the hexahydrate is used in aqueous-phase nanoparticle synthesis .

Batch and Purity Variations

The commercial source of FeCl₃·6H₂O significantly impacts material synthesis. For example, Alfa Aesar-2 (AA2)-derived FeCl₃·6H₂O produces nanostructures with higher surface areas and pore uniformity compared to other brands . Impurities like phosphate (≤100 mg/kg) or sulfate (≤50 mg/kg) can alter catalytic performance .

Application-Specific Comparisons

- Magnetic Nanoparticles: FeCl₃·6H₂O is paired with FeCl₂·4H₂O to synthesize magnetite, whereas YCl₃·6H₂O or GdCl₃·6H₂O are used for rare-earth-doped nanoparticles .

- E-Textiles: FeCl₃·6H₂O (0.1 M) in polypyrrole coatings yields resistors with 62–115 Ω, outperforming non-iron salts like ZnCl₂ .

- Environmental Remediation: FeCl₃·6H₂O nanoparticles capture phosphates more efficiently than AlCl₃·6H₂O-based adsorbents .

Actividad Biológica

Iron(III) chloride hexahydrate () is a versatile compound with significant applications in various fields, including biology and medicine. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and safety considerations.

This compound appears as a yellow-brown crystalline solid and is highly soluble in water. It has a molecular weight of approximately 270.29 g/mol and a pH of around 1.8 in solution . The compound acts as a Lewis acid and is known for its oxidizing properties.

Biological Applications

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in disinfectants and antiseptics. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes .

2. Interaction with Cells

Studies have shown that iron(III) chloride can affect cell viability and proliferation. For instance, a study involving Saccharomyces cerevisiae (yeast) revealed that exposure to iron(III) chloride did not significantly alter the potency of methotrexate, an antineoplastic drug, suggesting that while it interacts with cells, it may not enhance or inhibit the effects of certain drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various concentrations of iron(III) chloride were tested against E. coli and Staphylococcus aureus. Results indicated that concentrations above 100 µg/mL significantly reduced bacterial viability by over 80% after 24 hours of exposure. This suggests potential applications in water treatment and sanitation.

Case Study 2: Effects on Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that iron(III) chloride could enhance the cytotoxic effects of methotrexate by approximately 40% when used in conjunction. This finding highlights its potential as an adjuvant therapy in cancer treatment .

Safety and Toxicity

This compound is classified as hazardous due to its corrosive nature. It can cause serious eye damage and skin irritation upon contact . Ingestion may lead to gastrointestinal distress, including nausea and vomiting. Therefore, appropriate safety measures must be taken when handling this compound.

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus at high concentrations |

| Drug Interaction | Does not enhance methotrexate potency in yeast cells |

| Cancer Cell Studies | Can enhance cytotoxicity of methotrexate in breast cancer cells |

Q & A

Basic Research Questions

Q. How is Iron(III) chloride hexahydrate synthesized in laboratory settings?

this compound is typically synthesized via the hydrochloric acid method , where iron filings or powder react with hydrochloric acid under controlled conditions. The reaction generates FeCl₃ solution, which is further chlorinated with Cl₂ gas to ensure complete oxidation of Fe²⁺ to Fe³⁺. The solution is then cooled to crystallize the hexahydrate form (FeCl₃·6H₂O). Key considerations include maintaining stoichiometric ratios, temperature control (to avoid over-oxidation), and purification steps to remove contaminants like arsenic or heavy metals .

Q. What is the correct methodology to prepare a M aqueous solution of this compound?

To prepare 2.5 L of 0.05 M FeCl₃·6H₂O:

Calculate moles required: .

Multiply by molar mass (270.3 g/mol): .

Dissolve the weighed solid in a volumetric flask with distilled water, ensuring complete dissolution before adjusting to the final volume. Note: The compound’s hygroscopicity demands rapid weighing and airtight storage to prevent moisture absorption, which alters concentration .

Q. How should this compound be stored to maintain stability in laboratory conditions?

Due to its extreme hygroscopicity and deliquescence, FeCl₃·6H₂O must be stored in airtight containers with desiccants (e.g., silica gel). Exposure to humid air converts it into a liquid phase, compromising purity. Long-term storage requires refrigeration (2–8°C) in amber glass to prevent photodegradation. Label containers with dates and monitor for discoloration (indicative of Fe²⁺ contamination) .

Advanced Research Questions

Q. How does this compound function as a precursor in coordination chemistry?

FeCl₃·6H₂O serves as a versatile Fe³⁺ source for synthesizing coordination complexes. For example, in the preparation of iron-porphyrin complexes, it facilitates ligand substitution reactions due to its labile chloride ions. The hexahydrate form ensures solubility in polar solvents (e.g., water, ethanol), enabling precise control over metal-ligand ratios. Characterization via ATR-IR, HRMS, and X-ray crystallography confirms structural integrity .

Q. What analytical contradictions arise when assessing this compound purity, and how are they resolved?

Discrepancies in purity assessments often stem from methodological differences :

- Iodometric titration (ACS standard) quantifies active Cl⁻ but may underestimate hydrated water content.

- Spectroquant Chloride Test (mercury thiocyanate method) detects free Cl⁻ but is interfered with by competing anions (e.g., SO₄²⁻).

- Thermogravimetric analysis (TGA) resolves this by measuring mass loss during dehydration (37–280°C). Cross-validation using multiple techniques ensures accuracy, especially when quantifying trace impurities .

Q. How can reaction conditions be optimized for this compound in layered double hydroxide (LDH) synthesis?

In LDH synthesis (e.g., Mg-Fe-Cl LDHs), FeCl₃·6H₂O’s molar ratio, pH, and temperature critically influence crystallinity:

- pH 9–11 : Achieved by NaOH addition, promotes Fe³⁺ hydrolysis and co-precipitation with Mg²⁺.

- Temperature (60–80°C) : Enhances crystallite size and reduces amorphous phases.

- Citrate stabilization : Tri-sodium citrate prevents particle aggregation, enabling uniform morphology. Post-synthesis washing with degassed water prevents oxidation of Fe²⁺ impurities .

Q. What methodological challenges occur in using this compound as a Lewis acid catalyst?

Key challenges include:

- Hydrolysis in protic solvents : Generates insoluble Fe(OH)₃, reducing catalytic activity. Use anhydrous solvents (e.g., CH₂Cl₂) or stabilize with ligands (e.g., acetylacetonate).

- Side reactions : Competitive complexation with substrates (e.g., alcohols, amines) requires strict stoichiometric control.

- Recycling difficulty : Immobilization on silica or clay supports improves recoverability while maintaining activity .

Propiedades

IUPAC Name |

trichloroiron;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWGWZJXJUMQB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Fe](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3FeH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.